5-Fluoro-2-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 182.20 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of a piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
5-Fluoro-2-(piperazin-1-yl)pyrimidine is classified under the category of fluorinated pyrimidines. Its synthesis and applications have been explored in various studies, particularly in the context of developing new pharmaceuticals and agrochemicals. The compound is also known by its CAS number, 87789-49-9, which is used for identification in chemical databases .
The synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine can be achieved through several methods, often involving multi-step reactions. One common approach includes:
The synthesis can yield varying degrees of purity and yield, often necessitating optimization of reaction conditions.
The molecular structure of 5-Fluoro-2-(piperazin-1-yl)pyrimidine features a pyrimidine ring substituted at position 2 with a piperazine group. The structural representation can be depicted using the SMILES notation: FC1=CN=C(N2CCNCC2)N=C1
.
Key structural data includes:
5-Fluoro-2-(piperazin-1-yl)pyrimidine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for compounds like 5-Fluoro-2-(piperazin-1-yl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have been studied for their potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer’s disease.
In vitro studies have shown that certain derivatives exhibit selective inhibition profiles against acetylcholinesterase, suggesting that modifications to the piperazine or pyrimidine moieties can enhance binding affinity and selectivity .
5-Fluoro-2-(piperazin-1-yl)pyrimidine exhibits several notable physical and chemical properties:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and confirm structure .
5-Fluoro-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Pyrimidine-piperazine hybrids emerged as privileged scaffolds in the 1990s, driven by the need for CNS-active agents with improved selectivity. A landmark development was BMS 181100 (BMY 14802), featuring a 2-pyrimidinylpiperazine core, which demonstrated potent antipsychotic activity without catalepsy in rodent models [8]. This compound exhibited limbic selectivity and modulated dopaminergic pathways via sigma receptor interactions (IC₅₀ = 112 nM against σ sites), highlighting the scaffold's potential for neurological disorders [8]. Subsequent innovations incorporated fluorination to optimize blood-brain barrier permeability, as seen in kynurenine monooxygenase (KMO) inhibitors like compound 14 (N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide), which showed enhanced brain exposure in primates [1]. The synthetic accessibility of these hybrids—often via nucleophilic aromatic substitution between chloropyrimidines and piperazines—facilitated rapid exploration of structure-activity relationships (SAR) [4] [6].
Table 1: Evolution of Pyrimidine-Piperazine Hybrids in Drug Discovery
Compound | Key Structural Features | Therapeutic Target | Historical Impact |
---|---|---|---|
BMS 181100 (BMY 14802) | α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol | Sigma receptors; 5-HT₁ₐ | First hybrid demonstrating atypical antipsychotic activity without catalepsy [8] |
KMO Inhibitor Compound 14 | 5-Fluoro-2-(piperidin-1-yl)phenyl linked to pyridazine | Kynurenine monooxygenase (KMO) | Achieved high brain permeability in monkeys [1] |
5-Fluoro-2-(piperazin-1-yl)pyrimidine | Unsubstituted piperazine attached to 5-fluoropyrimidine | Versatile intermediate | Enables rapid derivatization for lead optimization [4] [6] |
The strategic incorporation of fluorine at the pyrimidine 5-position profoundly influences the compound's physicochemical properties and target engagement. Fluorine’s high electronegativity (3.98 Pauling scale) reduces the ring’s pKa, enhancing solubility and bioavailability. Crucially, the C-F bond decreases oxidative metabolism by cytochrome P450 enzymes, as demonstrated in benzoxazole derivatives where fluorination reduced hepatic clearance by 40-60% [7]. In cytotoxic studies, fluorinated benzoxazoles (e.g., 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles) exhibited selective cytotoxicity against A-549 lung carcinoma cells (CT₅₀: 10–50 µM) while sparing non-cancerous HepaRG hepatocytes, attributed to fluorine-induced polarization of the aromatic system and enhanced DNA intercalation [7]. Additionally, fluorine’s isosteric mimicry of hydroxyl groups enables hydrogen bonding to protein residues, as observed in kinase inhibitors where fluorinated pyrimidines formed critical interactions with ATP-binding site residues [9].
This scaffold demonstrates multifunctional pharmacology across disease domains. In neuropsychiatry, derivatives like BMS 181100 modulate sigma receptors and 5-HT₁ₐ sites, reversing neuroleptic-induced catalepsy and suppressing apomorphine-induced stereotopy—key behaviors predictive of antipsychotic efficacy [8]. Recent applications target neurodegeneration: KMO inhibitors incorporating fluoropyrimidine fragments elevate neuroprotective kynurenic acid (KYNA) in R6/2 mouse brains, a model of Huntington’s disease [1]. In infectious disease contexts, piperazine-linked fluoropyrimidines disrupt microbial replication; analogs such as 4-(5-fluoro-2-pyrimidinyl)piperazines inhibit Gram-positive bacteria (MIC: 2–4 µg/mL) via membrane destabilization [2] [7]. Emerging research explores anticancer potential, with fluorinated benzoxazole-piperazine hybrids showing sub-50 µM cytotoxicity against lung adenocarcinoma through DNA topoisomerase inhibition [7].
Table 2: Therapeutic Applications of 5-Fluoro-2-(piperazin-1-yl)pyrimidine Derivatives
Therapeutic Area | Biological Target | Observed Activity | Mechanistic Insight |
---|---|---|---|
Neuropsychiatry | Sigma receptors; Dopaminergic pathways | Reversal of neuroleptic-induced catalepsy; Suppression of conditioned avoidance | Indirect modulation of limbic dopamine release [8] |
Neurodegenerative Disease | Kynurenine monooxygenase (KMO) | ↑ Kynurenic acid (KYNA) in R6/2 mouse striatum (≥2-fold) | Neuroprotection via glutamate receptor antagonism [1] |
Infectious Disease | Microbial membrane integrity | MIC = 2–4 µg/mL against S. aureus; Synergy with β-lactams | Disruption of cell division and biofilm formation [2] [7] |
Oncology | DNA topoisomerase; Kinase signaling | CT₅₀: 10–50 µM in A-549 lung cancer cells | Cell cycle arrest at G1/S phase [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1